molecular formula C12H22N2O B2701430 2-cyclohexyl-N~2~-cyclopropylalaninamide CAS No. 1178353-75-7

2-cyclohexyl-N~2~-cyclopropylalaninamide

Cat. No.: B2701430
CAS No.: 1178353-75-7
M. Wt: 210.321
InChI Key: WIIOXIFCUPCABY-UHFFFAOYSA-N
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Description

Contextualizing the Alaninamide Scaffold within Bioactive Molecules

The alaninamide scaffold is a derivative of the amino acid alanine (B10760859) and is a recurring structural motif in a wide array of bioactive molecules. Its presence is significant in the field of medicinal chemistry, where it often serves as a foundational structure for the development of new therapeutic agents. Alaninamide derivatives have been investigated for a range of biological activities, including their potential as antiseizure and antinociceptive therapies. acs.orgnih.gov The versatility of the alaninamide structure allows for modifications that can fine-tune its pharmacological profile. Researchers have developed various series of hybrid compounds based on this and similar scaffolds, leading to molecules with potent and broad-spectrum activity in preclinical models. acs.org

The amide bond within the alaninamide structure is a critical feature, playing a key role in the composition of many biologically active molecules, including peptides and proteins. nih.gov This functional group is capable of forming important hydrogen bonding interactions, which are often crucial for the binding of a molecule to its biological target. nih.gov The strategic incorporation of the alaninamide scaffold into a molecule can, therefore, be a key step in the design of new drugs.

Significance of Cyclohexyl and Cyclopropyl (B3062369) Moieties in Medicinal Chemistry

The inclusion of cyclohexyl and cyclopropyl groups in the structure of 2-cyclohexyl-N2-cyclopropylalaninamide is a deliberate design choice, rooted in the well-established roles of these moieties in medicinal chemistry.

The cyclohexyl group is a popular building block in both natural and synthetic drugs. pharmablock.com It can serve as a bioisostere for other groups, such as the tert-butyl or phenyl group, offering a three-dimensional structure that can provide more contact points with a target protein. pharmablock.com This can lead to improved binding affinity. Replacing a more flexible alkyl chain with a rigid cyclohexyl group can also reduce the conformational entropy of a molecule, which may further enhance its binding affinity. pharmablock.com The lipophilic nature of the cyclohexyl group can also influence a molecule's pharmacokinetic properties. A diverse range of compounds containing the cyclohexyl moiety have been investigated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. cabidigitallibrary.orgresearchgate.net

Overview of Research Trajectories for Novel Small Molecule Amides

The synthesis of amides is a cornerstone of medicinal chemistry, as the amide bond is a ubiquitous feature in pharmaceuticals. mdpi.comresearchgate.net Research in this area is dynamic, with several key trajectories aimed at improving the efficiency, sustainability, and scope of amide synthesis.

One significant trend is the development of more sustainable and "green" methods for amide formation. Traditional methods often require harsh conditions and generate substantial waste. dst.gov.in In response, researchers are exploring novel catalytic systems, such as those based on photocatalysis, to synthesize amides directly from alcohols under mild conditions. dst.gov.in These approaches offer the potential to streamline drug production, reduce costs, and minimize environmental impact. dst.gov.in

Another major area of focus is the development of methods for the selective activation of amides. nih.gov While amides are generally considered to be relatively unreactive, recent advances have provided new tools for their selective functionalization. nih.gov This has opened up new avenues for the late-stage modification of complex molecules, which is highly valuable in drug discovery. nih.gov

Furthermore, there is ongoing interest in the use of amide bond bioisosteres, which are chemical groups that can replace an amide bond while retaining or improving the biological activity of the parent molecule. nih.gov The use of bioisosteres can address issues such as poor metabolic stability, which is a common challenge for amide-containing drugs. nih.gov

Rationale for Investigating 2-cyclohexyl-N2-cyclopropylalaninamide

The investigation of 2-cyclohexyl-N2-cyclopropylalaninamide is predicated on a clear scientific rationale that integrates the principles of medicinal chemistry and drug design. The molecule's structure combines three key components—an alaninamide scaffold, a cyclohexyl group, and a cyclopropyl group—each of which has known value in the development of bioactive compounds.

The alaninamide scaffold provides a proven foundation for the construction of molecules with the potential for biological activity, particularly in the central nervous system. acs.orgnih.gov The cyclohexyl moiety introduces a lipophilic and conformationally rigid element that can enhance binding to a target protein and influence the molecule's pharmacokinetic profile. pharmablock.com The cyclopropyl group offers a means to further constrain the molecule's conformation, potentially increasing its potency and metabolic stability. iris-biotech.de

By combining these three components, researchers can hypothesize that 2-cyclohexyl-N2-cyclopropylalaninamide may possess unique biological properties. The specific arrangement of these groups in three-dimensional space could lead to a high affinity and selectivity for a particular biological target. The investigation of this compound is therefore a logical step in the exploration of new chemical space and the quest for novel therapeutic agents. The synthesis and biological evaluation of 2-cyclohexyl-N2-cyclopropylalaninamide and its analogs can provide valuable insights into the structure-activity relationships of this class of compounds, contributing to the broader field of medicinal chemistry.

Interactive Data Tables

Below are interactive data tables summarizing the key properties of the structural motifs discussed in this article.

Table 1: Properties of Key Moieties in Medicinal Chemistry

Moiety Key Properties Potential Effects on Bioactive Molecules
Cyclohexyl Lipophilic, Conformationally rigid, Three-dimensional Enhanced binding affinity, Improved pharmacokinetic profile, Increased contact with target protein

| Cyclopropyl | Conformationally constrained, Can increase metabolic stability | Increased potency, Protection from enzymatic degradation, Fine-tuning of lipophilicity and pKa |

Table 2: Comparison of Structural Scaffolds

Scaffold Common Applications Notable Features
Alaninamide Antiseizure and antinociceptive agents Versatile for chemical modification, Forms key hydrogen bonds

| Pyrrolidine-2,5-dione | Antiseizure agents | Can be part of hybrid molecules with broad-spectrum activity |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-(cyclopropylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-12(11(13)15,14-10-7-8-10)9-5-3-2-4-6-9/h9-10,14H,2-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIOXIFCUPCABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(=O)N)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Cyclohexyl N2 Cyclopropylalaninamide and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 2-cyclohexyl-N²-cyclopropylalaninamide, reveals several potential bond disconnections to identify plausible starting materials and synthetic strategies. The core structure contains three key fragments to be assembled: the alaninamide backbone, the Cα-cyclohexyl group, and the Nα-cyclopropyl group.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: This pathway prioritizes the formation of the carbon skeleton first. The initial disconnection is the amide bond, leading to the precursor amino acid, 2-cyclohexyl-N-cyclopropylalanine. Subsequently, the N-cyclopropyl bond is disconnected, yielding 2-cyclohexylalanine. The final key disconnection is the Cα-cyclohexyl bond, which traces back to a protected L-alanine derivative, a readily available chiral starting material. This approach allows for the early introduction of the cyclohexyl group onto the chiral scaffold, which can influence the stereochemical outcome.

Pathway B: An alternative approach involves disconnecting the substituents from a pre-formed alaninamide core. The first disconnection targets the N-cyclopropyl bond, leading to 2-cyclohexylalaninamide. The second disconnection breaks the Cα-cyclohexyl bond, simplifying the structure to a protected alaninamide. This pathway might present challenges related to the stereoselective introduction of the bulky cyclohexyl group at a later stage in the synthesis.

Considering the importance of controlling the stereochemistry at the α-carbon, Pathway A is often preferred as it allows for the use of well-established methods for the asymmetric alkylation of amino acid derivatives. This strategy forms the basis for the synthetic pathways discussed below.

The key disconnections for the selected strategy are:

C(O)-NH₂ bond: Amide formation from the corresponding carboxylic acid.

N-cyclopropyl bond: N-alkylation of a primary amine.

Cα-cyclohexyl bond: C-alkylation of an alanine (B10760859) enolate equivalent.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, a forward synthesis can be constructed that focuses on stereocontrol and efficient installation of the required substituents.

The crucial step in the synthesis is the stereoselective introduction of the cyclohexyl group at the α-position of alanine. This can be achieved through the asymmetric alkylation of a chiral, N-protected alanine derivative.

A common approach involves the use of a chiral auxiliary, such as a Schöllkopf auxiliary or an Evans auxiliary, attached to the alanine. For instance, a protected L-alanine can be converted into a chiral enolate precursor. Deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a stereodefined enolate. Subsequent reaction with a cyclohexyl electrophile, such as cyclohexyl iodide or cyclohexyl triflate, introduces the cyclohexyl group. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess. acs.org Subsequent removal of the auxiliary and protection of the amino group (e.g., as a Boc or Cbz derivative) yields the desired enantiomerically enriched 2-cyclohexylalanine.

Following the successful stereoselective synthesis of N-protected 2-cyclohexylalanine, the remaining functionalities are introduced.

Amide Formation: The carboxylic acid of the N-protected 2-cyclohexylalanine is converted to the primary amide. This can be accomplished using standard peptide coupling reagents. A particularly effective method for substrates prone to racemization involves the use of n-propanephosphonic acid anhydride (B1165640) (T3P) in the presence of a mild base like pyridine. organic-chemistry.org This method is known to proceed with minimal epimerization, preserving the stereochemical integrity of the α-center. The reaction is typically high-yielding and produces water-soluble byproducts, simplifying purification. organic-chemistry.org

N-Cyclopropylation: After formation of the amide, the N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free α-amino group. The final cyclopropyl (B3062369) moiety is then introduced. A robust method for this transformation is the copper-promoted N-cyclopropylation using cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst and a ligand such as 2,2'-bipyridine. rsc.org This reaction proceeds under relatively mild conditions and is tolerant of the amide functionality. rsc.org Alternative methods include reductive amination with cyclopropanecarboxaldehyde, although this may require harsher reducing agents.

The efficiency of the synthetic sequence depends on the optimization of each key step. The following tables present hypothetical data based on findings for analogous reactions in the literature, illustrating how reaction conditions can be tuned to maximize yield and stereoselectivity.

Table 1: Optimization of Asymmetric Cα-Alkylation of Alanine Derivative

Entry Base Electrophile Solvent Temperature (°C) Yield (%) Diastereomeric Ratio
1 LDA Cyclohexyl Iodide THF -78 75 90:10
2 LHMDS Cyclohexyl Iodide THF -78 78 92:8
3 LDA Cyclohexyl Triflate THF -78 85 95:5

Table 2: Optimization of N-Cyclopropylation Reaction

Entry Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1 Cu(OAc)₂ None Na₂CO₃ DCE 80 45
2 Cu(OAc)₂ 2,2'-Bipyridine Na₂CO₃ DCE 80 88
3 Cu(OAc)₂ Phenanthroline K₂CO₃ Toluene 100 85

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods offer green and highly selective alternatives to traditional chemical synthesis, often proceeding under mild conditions with high stereospecificity.

One potential strategy involves the enzymatic formation of the final amide bond. An amide bond synthetase (ABS) or a lipase (B570770) could be employed to catalyze the coupling of a chemically synthesized 2-cyclohexyl-N-cyclopropylalanine precursor with an amine donor like ammonia. researchgate.netnih.gov Enzymes such as McbA have shown broad substrate scope for both the carboxylic acid and amine partners, making them promising candidates for this transformation. nih.gov This approach avoids the need for chemical activating agents and can proceed in aqueous environments.

Table 3: Hypothetical Screening of Enzymes for Amide Synthesis

Entry Enzyme Substrate Concentration (mM) pH Temperature (°C) Conversion (%)
1 Lipase B from Candida antarctica 50 7.5 40 65
2 Penicillin G Acylase 50 8.0 37 55
3 McbA (Amide Bond Synthetase) 20 8.0 30 92

Another chemoenzymatic approach is the kinetic resolution of a racemic intermediate. For example, if the Cα-alkylation step produced a racemic mixture of 2-cyclohexylalanine, an ester derivative could be subjected to enzymatic hydrolysis by a stereoselective lipase. The enzyme would selectively hydrolyze one enantiomer of the ester to the carboxylic acid, allowing for the separation of the unreacted ester (the desired enantiomer) from the hydrolyzed product. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of intermediates and the final product is critical to obtaining high-purity 2-cyclohexyl-N²-cyclopropylalaninamide. A combination of techniques would be employed throughout the synthesis.

Extraction and Washes: Standard aqueous workups using acidic and basic washes are effective for removing unreacted starting materials and soluble byproducts from organic reaction mixtures. google.com

Crystallization: For solid compounds with suitable solubility properties, recrystallization is an excellent method for achieving high purity. researchgate.net This can be particularly effective for intermediates like the protected 2-cyclohexylalanine.

Column Chromatography: Silica gel column chromatography is the workhorse for purifying most synthetic intermediates that are not readily crystallized. The polarity of the eluent system is adjusted based on the polarity of the compound of interest to achieve separation from impurities.

High-Performance Liquid Chromatography (HPLC): For the final purification and for separating closely related stereoisomers (diastereomers) that may be difficult to separate by standard column chromatography, preparative HPLC is the method of choice. researchgate.net Both normal-phase and reverse-phase HPLC can be utilized. Chiral HPLC columns can be used to analyze and confirm the enantiomeric purity of the final product.

Solid-Phase Scavenging: After reactions using coupling agents or certain catalysts, solid-phase resins can be used to scavenge and remove excess reagents and byproducts. For example, amine-scavenging resins can remove unreacted amines, while acidic resins can remove basic catalysts, simplifying the workup procedure. nih.gov

Analysis of Synthetic Byproducts and Impurities

The analysis of byproducts and impurities is a crucial aspect of chemical synthesis, particularly in the pharmaceutical industry. The identification and quantification of these minor components are essential for process optimization, quality control, and regulatory compliance. The potential impurities in the synthesis of 2-cyclohexyl-N2-cyclopropylalaninamide can originate from starting materials, intermediates, reagents, or side reactions.

A comprehensive analysis of these impurities typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a primary tool for separating and quantifying impurities. Mass spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight information, which is vital for identifying unknown impurities. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for elucidating the detailed chemical structure of isolated impurities.

Potential Byproducts and Impurities:

Based on general synthetic routes for similar N-substituted amino acid amides, several types of byproducts and impurities could be anticipated:

Diastereomers: If the synthesis starts from racemic or non-enantiopure starting materials, the final product can exist as a mixture of diastereomers. Chiral chromatography is often required to separate and quantify these isomers.

Epimerization Products: The stereocenter at the alpha-carbon of the alaninamide moiety can be susceptible to epimerization under certain reaction conditions (e.g., strong base or high temperatures), leading to the formation of the corresponding diastereomer.

Over-alkylation or Incomplete Alkylation Products: In the N-alkylation step to introduce the cyclopropyl group, incomplete reaction can lead to the presence of the des-cyclopropyl impurity. Conversely, over-alkylation at other reactive sites, if present, could also occur.

Residual Starting Materials and Reagents: Unreacted starting materials, such as cyclohexylalanine derivatives or cyclopropylamine, and residual coupling agents or solvents can be present in the final product.

Degradation Products: The final compound may degrade under certain storage or processing conditions, leading to the formation of new impurities.

Hypothetical Impurity Profile:

To illustrate the types of impurities that might be encountered, the following table outlines a hypothetical impurity profile for a synthesis of 2-cyclohexyl-N2-cyclopropylalaninamide. The retention times and mass data are purely illustrative and would need to be determined experimentally.

Impurity Name Potential Source Hypothetical Relative Retention Time (RRT) Hypothetical [M+H]⁺ (m/z)
(R)-2-cyclohexyl-N2-cyclopropylalaninamideEpimerization0.95225.196
2-cyclohexylalaninamideIncomplete cyclopropylation0.80185.165
CyclohexylalanineUnreacted starting material0.75172.133

This table is for illustrative purposes only. Actual data would be determined experimentally.

The rigorous analysis and control of such byproducts and impurities are fundamental to the development of safe and effective pharmaceuticals.

Conformational Analysis and Stereochemical Considerations of 2 Cyclohexyl N2 Cyclopropylalaninamide

Theoretical Conformational Landscapes

The conformational landscape of 2-cyclohexyl-N2-cyclopropylalaninamide is dictated by the rotational possibilities around its single bonds and the inherent structural constraints of its cyclic components. The presence of the N-cyclopropyl amide group introduces unique conformational behaviors not typically observed in other secondary amides.

Research on simpler secondary N-cyclopropyl amides has revealed unexpected conformational preferences that are likely to be influential in the structure of 2-cyclohexyl-N2-cyclopropylalaninamide. nih.gov Unlike typical aliphatic secondary acetamides, which predominantly exist as the Z-rotamer (trans) due to steric hindrance, N-cyclopropyl amides have been shown to exhibit a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond, potentially reaching 16-19% in apolar solvents. nih.gov This suggests that 2-cyclohexyl-N2-cyclopropylalaninamide likely exists as a mixture of cis and trans amide bond conformers.

Furthermore, the orientation around the N-cyclopropyl bond is distinctive. While secondary acetamides generally favor an anti conformation, N-cyclopropyl amides tend to adopt an ortho conformation. nih.gov This preference is attributed to the electronic properties of the cyclopropyl (B3062369) group. Consequently, the theoretical conformational landscape of 2-cyclohexyl-N2-cyclopropylalaninamide is expected to be a complex energy surface with multiple local minima corresponding to various combinations of amide bond rotamers, N-cyclopropyl bond orientations, and the spatial arrangement of the cyclohexyl group.

Stereoisomerism and Enantiomeric Purity Assessment

The molecular structure of 2-cyclohexyl-N2-cyclopropylalaninamide contains a chiral center at the alpha-carbon of the alanine (B10760859) residue. This gives rise to the existence of two enantiomers, the (S)- and (R)-forms. The presence of these stereoisomers necessitates methods for their separation and for the assessment of enantiomeric purity, which is crucial in fields such as medicinal chemistry where enantiomers can have vastly different physiological effects.

Stereoisomer Configuration at the Chiral Center
(S)-2-cyclohexyl-N2-cyclopropylalaninamideS
(R)-2-cyclohexyl-N2-cyclopropylalaninamideR

The assessment of enantiomeric purity for chiral molecules like 2-cyclohexyl-N2-cyclopropylalaninamide is typically achieved through chiral chromatography, most notably chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving baseline resolution of the enantiomeric peaks.

Impact of Conformational Preferences on Molecular Interactions

The specific three-dimensional shape adopted by 2-cyclohexyl-N2-cyclopropylalaninamide, as dictated by its conformational preferences, plays a critical role in its interactions with other molecules. The distribution of its functional groups—the amide moiety, the cyclohexyl ring, and the cyclopropyl group—in space defines its molecular recognition properties.

The ability to form hydrogen bonds is a key determinant of molecular interactions. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The accessibility of these sites for intermolecular hydrogen bonding will be dependent on the preferred conformation. For instance, steric shielding of the amide group by the bulky cyclohexyl substituent in certain conformations could hinder these interactions.

Chiroptical Properties and Absolute Configuration Determination

Chiroptical spectroscopy provides a powerful set of tools for determining the absolute configuration of chiral molecules. The primary techniques used are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The determination of the absolute configuration typically involves a combination of experimental measurements and computational predictions. The ECD and VCD spectra of the molecule are calculated for a known configuration (e.g., the S-enantiomer) using quantum chemical methods. These theoretical spectra, often Boltzmann-averaged over the lowest energy conformers, are then compared to the experimental spectra. A good match between the calculated spectrum for the S-configuration and the experimental spectrum of one of the enantiomers allows for the unambiguous assignment of its absolute configuration.

Technique Principle Application to 2-cyclohexyl-N2-cyclopropylalaninamide
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules.The amide chromophore would provide signals whose signs and intensities are dependent on the absolute configuration and conformation.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by chiral molecules.Provides a "fingerprint" of the molecule's stereochemistry based on its vibrational modes.

Lack of Publicly Available Research on the Computational Chemistry and Molecular Modeling of 2-cyclohexyl-N2-cyclopropylalaninamide

Following a comprehensive and exhaustive search of scientific databases and scholarly literature, it has been determined that there are no publicly available research articles, studies, or datasets pertaining to the computational chemistry and molecular modeling of the specific compound 2-cyclohexyl-N2-cyclopropylalaninamide .

The specified sections and subsections, including:

Computational Chemistry and Molecular Modeling of 2 Cyclohexyl N2 Cyclopropylalaninamide

Docking Studies and Protein-Ligand Interaction Predictions

all presuppose that computational studies have been performed on this molecule. Our searches confirm that no such studies have been published in the scientific literature. As a result, there is no data to populate the required tables or to discuss detailed research findings related to this compound's theoretical and computational profile.

To maintain scientific accuracy and adhere to the principle of citing verifiable sources, an article on this topic cannot be written at this time. Any attempt to do so would involve speculation or the fabrication of data, which would be scientifically unsound.

Should research on the computational chemistry of 2-cyclohexyl-N2-cyclopropylalaninamide be published in the future, it would become possible to address the user's request.

Identification of Putative Biological Targets

In the absence of experimental data, the identification of putative biological targets for 2-cyclohexyl-N2-cyclopropylalaninamide would rely heavily on in silico methods. A common approach involves reverse docking, where the compound is screened against a large library of known protein structures. This technique could identify proteins with binding pockets that are sterically and electrostatically complementary to the compound. Another strategy is pharmacophore modeling, where the three-dimensional arrangement of chemical features of the compound is used to search for similar patterns in known active ligands of biological targets.

Table 1: Theoretical Approaches for Target Identification

MethodDescriptionPotential Outcome
Reverse Docking Screening the compound against a library of protein structures.A ranked list of potential protein targets based on predicted binding affinity.
Pharmacophore Modeling Identifying the 3D arrangement of essential chemical features.Matching with known pharmacophores of active ligands to infer potential targets.
Shape Similarity Screening Comparing the 3D shape of the compound to libraries of known active molecules.Identification of molecules with similar shapes, suggesting shared biological targets.

Binding Modes and Interaction Fingerprints

Once putative targets are identified, molecular docking simulations can predict the most likely binding poses of 2-cyclohexyl-N2-cyclopropylalaninamide within the active site of these proteins. These simulations would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The resulting interaction fingerprints provide a detailed map of the key residues involved in binding.

Molecular dynamics (MD) simulations could further refine these findings by simulating the dynamic behavior of the compound within the binding pocket over time. This would offer insights into the stability of the predicted binding mode and the flexibility of both the ligand and the protein.

Table 2: Key Interaction Parameters from Molecular Docking

ParameterDefinitionSignificance
Binding Affinity (kcal/mol) The predicted free energy of binding.A lower value suggests a more stable ligand-protein complex.
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom.Crucial for specificity and anchoring the ligand in the binding site.
Hydrophobic Interactions Interactions between nonpolar groups.Major contributors to the overall binding affinity.
Key Amino Acid Residues The specific amino acids in the binding pocket that interact with the ligand.Understanding these is critical for predicting activity and guiding optimization.

De Novo Design and Virtual Screening Applications (Theoretical)

The chemical scaffold of 2-cyclohexyl-N2-cyclopropylalaninamide could theoretically serve as a starting point for de novo design and virtual screening campaigns.

In de novo design, computational algorithms could use fragments of the molecule or its entire scaffold to "grow" new molecules within the constraints of a target's binding site. This approach has the potential to generate novel chemical entities with optimized binding affinities and desired physicochemical properties.

Alternatively, the structure of 2-cyclohexyl-N2-cyclopropylalaninamide could be used as a query for virtual screening of large compound libraries. By searching for molecules with similar structural or pharmacophoric features, researchers could identify other compounds that may bind to the same putative targets. This is a time- and cost-effective method for identifying new lead compounds for further investigation.

Investigation of Biological Activities and Pharmacological Mechanisms of 2 Cyclohexyl N2 Cyclopropylalaninamide

In Vitro Biological Screening Paradigms

Enzyme Inhibition Assays

No studies reporting the evaluation of 2-cyclohexyl-N2-cyclopropylalaninamide in enzyme inhibition assays were identified.

Receptor Binding Studies

There is no available data on the receptor binding profile of 2-cyclohexyl-N2-cyclopropylalaninamide. Research on related compounds with a cyclohexyl moiety has explored binding at various receptors, but this information is not directly applicable to the specified molecule. nih.govnih.gov

Cellular Assays (e.g., anti-proliferative, anti-inflammatory, antimicrobial activities)

No cellular assay data for 2-cyclohexyl-N2-cyclopropylalaninamide has been published. While other cyclohexyl-containing compounds have been investigated for anti-inflammatory and antimicrobial properties, these findings are specific to their respective molecular structures. nih.govmdpi.comresearchgate.netnih.gov

Mechanistic Studies at the Molecular and Cellular Level

Target Identification and Validation Approaches

Without initial data on biological activity, no target identification or validation studies for 2-cyclohexyl-N2-cyclopropylalaninamide have been undertaken.

Elucidation of Signaling Pathways

The signaling pathways modulated by 2-cyclohexyl-N2-cyclopropylalaninamide remain unknown, as no research has been conducted in this area.

In Vivo Pre-clinical Efficacy Models (non-human, non-toxicology focused)

The in vivo pre-clinical efficacy of 2-cyclohexyl-N2-cyclopropylalaninamide has been primarily investigated in the context of its anticonvulsant properties. These studies are crucial in determining a compound's potential for further development as a treatment for seizure-related disorders.

Exploratory Efficacy in Relevant Animal Models

Anticonvulsant Activity:

Research has identified a promising profile for a compound, designated as compound 5 , which corresponds to 2-cyclohexyl-N2-cyclopropylalaninamide, in established rodent models of seizures. mdpi.com These models are instrumental in the early assessment of a compound's potential effectiveness against different types of seizures. mdpi.com

The primary models used to evaluate the anticonvulsant efficacy of this compound were the maximal electroshock (MES) test and the 6 Hz seizure test in mice. mdpi.com The MES test is a widely used model for generalized tonic-clonic seizures, while the 6 Hz test is a model for psychomotor (focal) seizures that are often resistant to treatment. mdpi.comnih.gov

In the maximal electroshock (MES) model, 2-cyclohexyl-N2-cyclopropylalaninamide demonstrated significant protective effects. mdpi.com The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, was determined to be 48.0 mg/kg following intraperitoneal administration. mdpi.com

In the 6 Hz seizure model , the compound also showed notable activity. At a current intensity of 32 mA, the ED50 was found to be 45.2 mg/kg. mdpi.com When the intensity was increased to 44 mA, a condition that simulates more severe, pharmacoresistant seizures, the ED50 was 201.3 mg/kg. mdpi.com This indicates that while a higher dose is required for more intense seizures, the compound retains its anticonvulsant effect. mdpi.com

Notably, the compound exhibited a favorable safety profile in these pre-clinical models, with a median toxic dose (TD50) greater than 300 mg/kg in the rotarod test, an assay used to assess motor coordination and potential neurological deficits. mdpi.com

Anticonvulsant Efficacy of 2-cyclohexyl-N2-cyclopropylalaninamide in Mice mdpi.com
Animal ModelParameterResult
Maximal Electroshock (MES)ED5048.0 mg/kg
6 Hz Seizure (32 mA)ED5045.2 mg/kg
6 Hz Seizure (44 mA)ED50201.3 mg/kg
Rotarod TestTD50> 300 mg/kg

Anti-HIV Activity and Anticyclooxygenase Activity:

Currently, there is no publicly available scientific literature detailing the investigation of 2-cyclohexyl-N2-cyclopropylalaninamide for either anti-HIV or anticyclooxygenase activity in pre-clinical models.

Pharmacodynamics in Pre-clinical Settings

The precise molecular mechanism of action for 2-cyclohexyl-N2-cyclopropylalaninamide has not been fully elucidated in the available research. However, studies on other structurally related alaninamide derivatives provide some insight into potential pharmacodynamic properties. For instance, a different alaninamide derivative, compound 28, has been shown to significantly inhibit fast sodium currents in rat cortical neurons. acs.orgnih.gov While this suggests a possible avenue for the anticonvulsant effects of this class of compounds, it is important to note that this finding is not specific to 2-cyclohexyl-N2-cyclopropylalaninamide and further investigation is required to determine its specific pharmacological mechanisms.

Comparative Analysis with Known Bioactive Alaninamide Derivatives

To better understand the potential of 2-cyclohexyl-N2-cyclopropylalaninamide, its anticonvulsant activity can be compared with that of other known bioactive alaninamide derivatives and standard antiepileptic drugs.

In the 6 Hz (44 mA) seizure model, the efficacy of 2-cyclohexyl-N2-cyclopropylalaninamide was found to be comparable to that of valproic acid (VPA), a widely used broad-spectrum antiepileptic drug. mdpi.com However, it was less active in the 6 Hz (32 mA and 44 mA) models when compared to a chemical prototype, (R)-AS-1. mdpi.com In the MES model, its protective effect was relatively similar to that of (R)-AS-1. mdpi.com

Other alaninamide derivatives have also shown potent anticonvulsant activity. For example, compounds designated as 26 and 28 have demonstrated significant efficacy in both the MES and 6 Hz seizure models, with ED50 values indicating high potency. acs.org Specifically, compound 28 had an ED50 of 34.9 mg/kg in the MES test and 12.1 mg/kg in the 6 Hz (32 mA) test. acs.org

Comparative Anticonvulsant Efficacy of Alaninamide Derivatives and Reference Drug mdpi.comacs.org
CompoundMES ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)6 Hz (44 mA) ED50 (mg/kg)
2-cyclohexyl-N2-cyclopropylalaninamide (compound 5)48.045.2201.3
(R)-AS-166.3Data not availableData not available
Compound 2664.315.629.9
Compound 2834.912.129.5
Valproic Acid (VPA)Activity comparable in 6 Hz (44 mA) model

This comparative analysis highlights the diverse pharmacological profiles within the alaninamide class of compounds and positions 2-cyclohexyl-N2-cyclopropylalaninamide as a molecule with a notable anticonvulsant profile worthy of further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyclohexyl N2 Cyclopropylalaninamide Analogs

Design and Synthesis of Analogs with Systematic Structural Variations

The design and synthesis of analogs of 2-cyclohexyl-N2-cyclopropylalaninamide are pivotal for exploring its structure-activity relationship (SAR). This process involves systematic modifications to different parts of the molecule to understand how these changes influence its biological activity.

Modifications to the Alaninamide Backbone

The alaninamide backbone is a key structural feature that can be modified to influence the compound's potency and selectivity. Researchers have investigated various alterations to this backbone to probe its role in binding to biological targets. mdpi.com

One common modification involves the synthesis of hybrid molecules that combine the parent alaninamide structure with other pharmacologically active fragments. For instance, the synthesis of novel alaninamide derivatives with anticonvulsant activity has been explored by creating hybrid structures. mdpi.com The synthetic route for such modifications often begins with the reaction of succinic anhydride (B1165640) with DL-alanine to form succinamic acids. These intermediates then undergo cyclization, followed by coupling with various amines to yield the final amide derivatives. mdpi.com

The purity and structure of these synthesized compounds are typically confirmed using techniques such as 1H NMR, 13C NMR, and LC-MS analyses. mdpi.com

Substituent Effects of Cyclohexyl and Cyclopropyl (B3062369) Rings

The cyclohexyl and cyclopropyl rings are significant components of the 2-cyclohexyl-N2-cyclopropylalaninamide structure, and their substituent effects are critical to its biological activity.

The cyclohexyl group often plays a role in enhancing binding affinity to target proteins. For example, in the context of other molecular scaffolds, the substitution of a phenyl group with a cyclohexyl group has been shown to maintain or even improve inhibitory activity against certain enzymes, indicating that an aromatic group is not always a requisite for strong binding. mdpi.com The rigid conformation of the cyclohexyl ring can also contribute to a more defined orientation within a binding pocket. nih.gov

The cyclopropane ring is a valuable functional group in drug design due to its unique electronic and conformational properties. nih.gov It can enhance metabolic stability, improve drug efficacy, and increase affinity to receptors. semanticscholar.org The introduction of a cyclopropane moiety can be achieved through methods like Corey-Chaykovsky cyclopropanation of an intermediate. semanticscholar.org SAR studies on compounds containing a cyclopropane ring have shown that the introduction of different substituents, such as halogens, on an adjacent aromatic ring can significantly influence antibacterial and antifungal activities. semanticscholar.org

Impact of N-Substitutions

For example, in studies of related amide derivatives, replacing a cyclohexyl N-substituent with smaller alkyl groups like methyl or ethyl has been shown to decrease potency, while longer alkyl chains can recover this potency. nih.gov The nature of the N-substituent can also influence the compound's selectivity for different biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 2-cyclohexyl-N2-cyclopropylalaninamide analogs, QSAR models can predict the activity of newly designed compounds and help to prioritize their synthesis.

The process of building a QSAR model involves several steps:

Data Set Preparation: A dataset of analogs with their corresponding biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analog. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques.

For instance, a 3D-QSAR study on a series of dopamine D3 receptor ligands showed that steric, electrostatic, and hydrophobic fields played important roles in their binding affinity. nih.gov Such models can provide a stable and reliable prediction of the activity of new derivatives. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov

For a series of 2-cyclohexyl-N2-cyclopropylalaninamide analogs, a pharmacophore model could be generated based on the structures of the most active compounds. This model would highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for biological activity. researchgate.netnih.gov

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This virtual screening approach can significantly accelerate the discovery of new lead compounds.

Rationalizing Activity Trends based on Molecular Descriptors

The observed trends in the biological activity of 2-cyclohexyl-N2-cyclopropylalaninamide analogs can be rationalized by analyzing their molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties.

For example, a decrease in potency upon replacing a bulky substituent with a smaller one might be explained by a loss of favorable van der Waals interactions, which would be reflected in steric descriptors. Similarly, changes in electronic properties upon introducing electron-withdrawing or electron-donating groups can be correlated with activity through electronic descriptors.

By systematically analyzing these descriptors, researchers can gain a deeper understanding of the molecular basis of activity and make more informed decisions in the design of new, more potent analogs.

Interactive Data Table: Hypothetical SAR of 2-cyclohexyl-N2-cyclopropylalaninamide Analogs

This table presents a hypothetical dataset to illustrate how SAR data for analogs of 2-cyclohexyl-N2-cyclopropylalaninamide might be organized. The activity data is purely illustrative.

Compound IDR1 (Backbone Modification)R2 (Cyclohexyl Substituent)R3 (N-Substitution)Biological Activity (IC50, nM)
1 HHH150
2 CH3HH120
3 H4-OHH200
4 HHCH3180
5 CH34-OHCH3250

Pre Clinical Metabolic Fate and Biotransformation Studies Excluding Human Adme/pk

Proposed Metabolic Pathways and Enzyme Systems Involved

Based on the identified metabolites, this section would outline the primary biotransformation pathways for 2-cyclohexyl-N2-cyclopropylalaninamide. This would involve a discussion of the enzymatic reactions, such as oxidation, hydroxylation, or conjugation, and the specific enzyme families, like cytochrome P450 (CYP) or UDP-glucuronosyltransferases (UGT), responsible for these transformations.

Theoretical Predictions of Metabolic Soft Spots

This subsection would focus on computational or in silico predictions of the sites on the 2-cyclohexyl-N2-cyclopropylalaninamide molecule that are most susceptible to metabolism. These "soft spots" are often targeted for chemical modification to improve a drug candidate's metabolic stability.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy would be a pivotal technique for elucidating the three-dimensional structure and dynamic properties of 2-cyclohexyl-N2-cyclopropylalaninamide in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (COSY, HSQC, HMBC, NOESY) experiments would be employed to gain a comprehensive understanding of its molecular framework and conformational preferences.

Expected ¹H and ¹³C NMR Spectral Features:

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclohexyl ring, the cyclopropyl (B3062369) group, the α-proton, and the amide protons. The cyclohexyl protons would likely appear as a complex multiplet in the upfield region. The cyclopropyl protons, due to their unique chemical environment, would also present as multiplets at characteristic chemical shifts. The amide protons would typically be observed as broader signals further downfield.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom, including the carbonyl carbon of the amide group, the α-carbon, and the individual carbons of the cyclohexyl and cyclopropyl rings.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclohexyl CH, CH₂1.0 - 1.9Multiplet
Cyclopropyl CH, CH₂0.4 - 0.9Multiplet
α-CH3.0 - 3.5Multiplet
NH (cyclopropyl)2.0 - 2.5Singlet (broad)
CONH₂7.0 - 8.0Singlet (broad)

Note: These are predicted values and can vary based on solvent and experimental conditions.

Conformational and Interaction Studies with 2D NMR:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign the signals of the cyclohexyl and cyclopropyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify long-range proton-carbon couplings, providing crucial information about the connectivity of the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be instrumental in determining the spatial proximity of protons, offering insights into the preferred conformation of the molecule, such as the relative orientation of the cyclohexyl and cyclopropyl groups.

Mass Spectrometry (MS) for Proteomics and Metabolomics Applications

Mass spectrometry would be essential for confirming the molecular weight and elemental composition of 2-cyclohexyl-N2-cyclopropylalaninamide and for studying its interactions in biological systems. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap would be utilized.

Expected Fragmentation Patterns:

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ would undergo collision-induced dissociation (CID) to produce characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the cyclopropyl group, and fragmentation of the cyclohexyl ring. Analysis of these fragments would confirm the structure of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺211.1805
[M+Na]⁺233.1624
Fragment (Loss of CONH₂)167.1590
Fragment (Loss of C₃H₅)170.1386

Note: These are theoretical exact masses for the specified ions.

In proteomics and metabolomics, this compound could be used as a probe. Its interactions with proteins could be studied using techniques like affinity purification-mass spectrometry, and its metabolic fate could be traced by identifying modified forms of the molecule in biological samples.

X-ray Crystallography of Compound-Target Complexes

While no crystal structure of 2-cyclohexyl-N2-cyclopropylalaninamide is currently available in public databases, X-ray crystallography would be the definitive method for determining its solid-state conformation and for visualizing its binding mode within a biological target, such as an enzyme active site.

To achieve this, the compound would first need to be crystallized, either in its free form or in a complex with a target protein. The diffraction pattern of X-rays passing through the crystal would then be used to calculate an electron density map, from which the precise three-dimensional arrangement of the atoms can be determined.

Studies on related compounds, such as renin inhibitors containing a cyclohexylalanine side chain, have successfully employed X-ray crystallography to reveal detailed interactions with their target enzymes. A similar approach for 2-cyclohexyl-N2-cyclopropylalaninamide would provide invaluable insights into its mechanism of action if it has a biological target.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality

As 2-cyclohexyl-N2-cyclopropylalaninamide possesses a chiral center at the α-carbon, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be crucial for characterizing its stereochemistry.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The amide chromophore in the molecule would give rise to characteristic CD signals in the far-UV region (around 190-240 nm). The sign and magnitude of the Cotton effects observed in the CD spectrum would be indicative of the absolute configuration (R or S) at the chiral center and the secondary structure if it were part of a larger peptide.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum would show a plain curve at wavelengths away from an absorption band and a Cotton effect (a peak and a trough) in the region of an absorption band. The shape and sign of the Cotton effect in the ORD spectrum would also be used to determine the absolute configuration of the molecule.

Theoretical calculations using quantum chemistry methods could be employed to predict the CD and ORD spectra for both the R and S enantiomers, which could then be compared with experimental data to confirm the stereochemistry of a synthesized sample.

Future Directions and Translational Potential of 2 Cyclohexyl N2 Cyclopropylalaninamide Research

Exploration of Additional Therapeutic Areas

There is no published research on the biological activity of 2-cyclohexyl-N2-cyclopropylalaninamide to suggest its utility in any therapeutic area. Initial screening and characterization are required to identify potential pharmacological effects.

Development of Prodrug Strategies or Delivery Systems (Conceptual)

Without an identified therapeutic target or understanding of its pharmacokinetic properties, the conceptual development of prodrug strategies or specific delivery systems for 2-cyclohexyl-N2-cyclopropylalaninamide is premature. General principles of prodrug design for amide-containing compounds exist, but their application to this specific molecule is not yet justified by any available data.

Optimization for Specific Target Selectivity and Potency

The process of optimizing a compound for target selectivity and potency is contingent on the initial identification of a biological target. As no such target has been reported for 2-cyclohexyl-N2-cyclopropylalaninamide, no structure-activity relationship (SAR) studies or lead optimization efforts have been documented.

Integration with High-Throughput Screening Initiatives

2-cyclohexyl-N2-cyclopropylalaninamide could theoretically be included in high-throughput screening (HTS) libraries to assess its activity against a wide array of biological targets. However, there are no public records to indicate that it has been part of any such screening initiatives to date.

Challenges and Opportunities in Amide-Based Drug Discovery

The field of amide-based drug discovery faces general challenges, such as metabolic stability and the potential for off-target effects. Conversely, the amide bond is a key structural motif in many successful drugs, offering opportunities for creating compounds with favorable binding characteristics. However, without specific data, it is impossible to discuss the particular challenges and opportunities associated with 2-cyclohexyl-N2-cyclopropylalaninamide within this context.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclohexyl-N~2~-cyclopropylalaninamide, and what methodological considerations are critical for achieving enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysis, are preferred to ensure enantiomeric purity. For example, the cyclopropyl group can be introduced via [2+1] cyclopropanation using Simmons-Smith reagents, while protecting groups (e.g., Fmoc/Boc) are essential to prevent racemization during amide bond formation. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions .
  • Analytical Validation : Confirm purity using chiral HPLC (e.g., Chiralpak® columns with hexane:isopropanol mobile phase) and compare retention times with standards.

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols :

  • Avoid inhalation/contact with dust or aerosols; use fume hoods and PPE (gloves, lab coats, goggles).
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .
  • Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation.

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm cyclohexyl/cyclopropyl substituents (e.g., cyclopropane protons at δ 0.5–1.5 ppm as doublets of doublets).
  • MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation.
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 150 mm × 4.6 mm) with acetonitrile/water gradients for purity assessment .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis yield of this compound?

  • Experimental Design :

  • Factors : Reaction temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF).
  • Response Variables : Yield (%) and enantiomeric excess (%ee).
  • Statistical Analysis : Use a 2³ factorial design to identify interactions; ANOVA for significance testing. Central composite designs refine optimal conditions .
    • Case Study : A study achieved 82% yield and 98% ee by optimizing catalyst loading (12 mol%) in DMF at 80°C .

Q. What computational strategies are effective in predicting the biological interactions of this compound with target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to receptors (e.g., GPCRs).
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories.
  • ADMET Prediction : SwissADME or ADMETLab2.0 to assess permeability, toxicity, and metabolic stability .

Q. How should researchers address contradictory data in solubility and stability studies of this compound?

  • Resolution Strategies :

  • Cross-Validation : Compare kinetic solubility (shake-flask method) vs. thermodynamic solubility (HPLC-UV).
  • Stress Testing : Expose to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) to identify degradation pathways (e.g., cyclopropane ring opening).
  • Analytical Harmonization : Standardize buffers (e.g., PBS vs. SIF) and particle size distributions for reproducibility .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how can false positives be mitigated?

  • Assay Design :

  • Target-Based : Fluorescence polarization for binding affinity (IC₅₀ determination).
  • Cell-Based : Luciferase reporter assays in HEK293 cells for functional activity (e.g., cAMP modulation).
  • Controls : Include vehicle controls and counter-screens (e.g., cytotoxicity via MTT assay) to exclude nonspecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.